
N'-butyl-2-ethyl-N-(4-methylphenyl)hexanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-butyl-2-ethyl-N-(4-methylphenyl)hexanimidamide is a chemical compound with a complex structure that includes butyl, ethyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-butyl-2-ethyl-N-(4-methylphenyl)hexanimidamide typically involves a series of organic reactions. One common method includes the reaction of butylamine with 4-methylbenzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with ethylhexanoic acid under specific conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of N’-butyl-2-ethyl-N-(4-methylphenyl)hexanimidamide may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N’-butyl-2-ethyl-N-(4-methylphenyl)hexanimidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butyl and ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-butyl-2-ethyl-N-(4-methylphenyl)hexanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-butyl-2-ethyl-N-(4-methylphenyl)hexanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-butyl-2-ethyl-N-(4-methylphenyl)hexanimidamide: Shares similar structural features but may differ in specific functional groups.
N-ethyl-N-(4-methylphenyl)hexanimidamide: Lacks the butyl group, leading to different chemical properties and reactivity.
Uniqueness
N’-butyl-2-ethyl-N-(4-methylphenyl)hexanimidamide is unique due to its specific combination of butyl, ethyl, and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
5107-64-2 |
|---|---|
Molecular Formula |
C19H32N2 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
N'-butyl-2-ethyl-N-(4-methylphenyl)hexanimidamide |
InChI |
InChI=1S/C19H32N2/c1-5-8-10-17(7-3)19(20-15-9-6-2)21-18-13-11-16(4)12-14-18/h11-14,17H,5-10,15H2,1-4H3,(H,20,21) |
InChI Key |
PLWCQZWLISTFEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=NCCCC)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


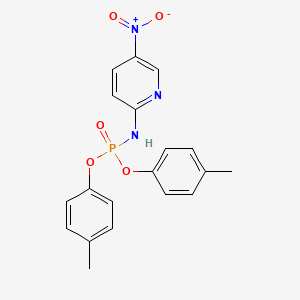
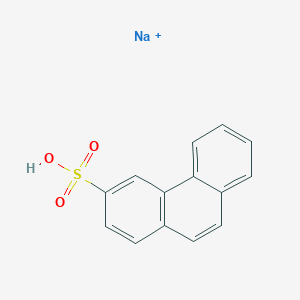
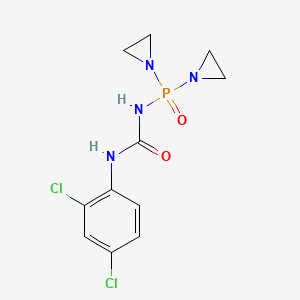
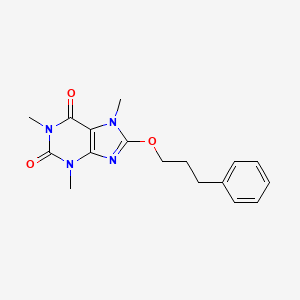

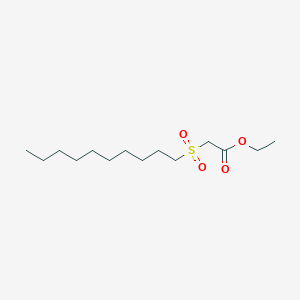
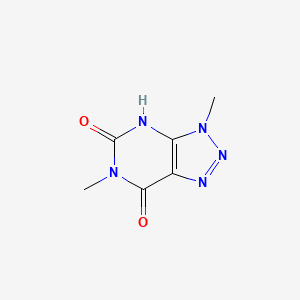
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)
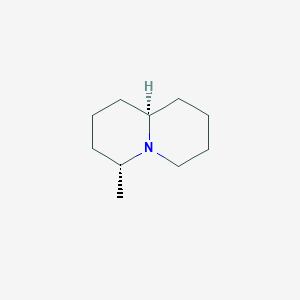
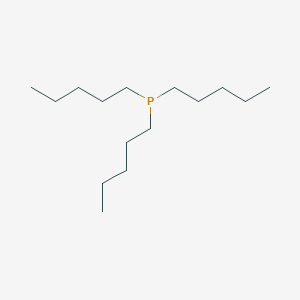
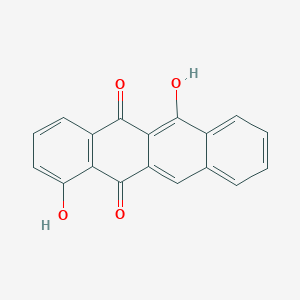
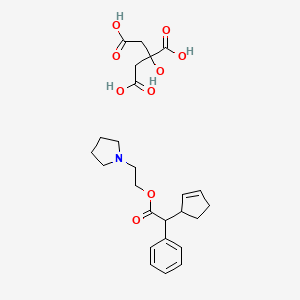
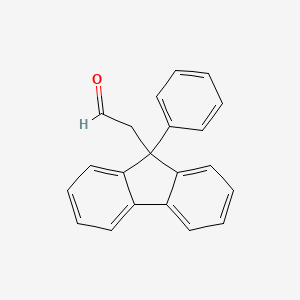
![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)
